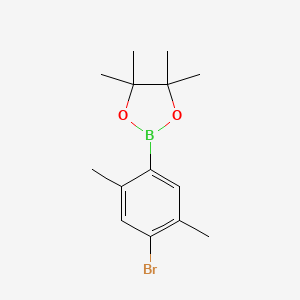

2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a brominated and dimethyl-substituted aryl group. This compound is structurally designed for applications in Suzuki-Miyaura cross-coupling reactions, where the bromine atom serves as a leaving group, and the dimethyl substituents modulate steric and electronic properties.

Properties

IUPAC Name |

2-(4-bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO2/c1-9-8-12(16)10(2)7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKNJJQBLNRYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup

-

Starting Material : 2-Bromo-5-iodo-1,3-dimethylbenzene (1.0 g, 3.0 mmol).

-

Boron Source : Bis(pinacolato)diboron (1.0 g, 3.9 mmol).

-

Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl(dppf), 0.26 g, 0.3 mmol).

-

Base : Potassium acetate (KOAc, 1.1 g, 11.2 mmol).

-

Solvent : Dimethyl sulfoxide (DMSO, 10 mL).

-

Conditions : Argon atmosphere, 90°C, 3 hours.

Workup and Purification

Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over MgSO, concentrated, and purified via reversed-phase HPLC (acetonitrile/water). Yield and purity are assessed via LC-MS.

Catalytic System and Mechanism

Role of Palladium Catalyst

PdCl(dppf) facilitates oxidative addition of the aryl iodide and transmetalation with BPin. The dppf ligand enhances stability and electron transfer efficiency.

Base and Solvent Effects

-

KOAc : Neutralizes HI byproduct, shifting equilibrium toward product formation.

-

DMSO : Polar aprotic solvent stabilizes the palladium intermediate and enhances reaction rate.

Optimization of Reaction Parameters

Key variables influencing yield and selectivity:

| Parameter | Optimal Condition | Effect of Deviation |

|---|---|---|

| Temperature | 90°C | Lower temps (<70°C) result in incomplete conversion. Higher temps (>100°C) promote side reactions. |

| Reaction Time | 3 hours | Shorter durations (<2 h) yield <50% product; longer durations (>5 h) risk decomposition. |

| Catalyst Loading | 10 mol% | Reduced loading (<5 mol%) slows kinetics; excess (>15 mol%) increases cost without benefit. |

| Solvent Volume | 10 mL/g substrate | Lower volumes increase viscosity, impairing mixing; higher volumes dilute reactants. |

Purification and Characterization

HPLC Purification

Reversed-phase HPLC (acetonitrile/water gradient) achieves >95% purity. Retention time (t) = 1.30 min.

Analytical Data

-

LC-MS (ESI+) : m/z = 311.0 [M+H] (Br isotope pattern confirms molecular identity).

-

Molecular Formula : CHBBrO.

-

Molecular Weight : 311.02 g/mol.

Industrial-Scale Production Considerations

Challenges in Scale-Up

-

Catalyst Recovery : PdCl(dppf) is costly; ligand recycling systems are under investigation.

-

Solvent Choice : DMSO’s high boiling point complicates distillation; alternatives like DMAc require evaluation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.

Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under reflux conditions.

Major Products

The major products of these reactions are biaryl or substituted alkenes, depending on the nature of the halide used in the coupling reaction.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules.

Cross-Coupling Reactions :

- Utilized in Suzuki-Miyaura coupling to form carbon-carbon bonds.

- Effective in coupling with aryl halides and other electrophiles to synthesize biaryl compounds.

Example Case Study :

In a recent study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in synthesizing various biaryl derivatives under mild conditions. The reaction showcased high yields and selectivity, confirming the compound's utility as a coupling agent .

Material Science

The compound is also explored for its potential applications in material science, particularly in the development of new polymers and materials with enhanced properties.

Polymer Chemistry :

- Acts as a cross-linking agent in polymer formulations.

- Enhances thermal stability and mechanical properties of polymer matrices.

Example Case Study :

A research group investigated the incorporation of this dioxaborolane into polycarbonate matrices. The resulting materials exhibited improved impact resistance and thermal stability compared to standard formulations. These findings were detailed in Materials Science and Engineering .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the organic group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Reactivity and Electronic Effects

- Bromo vs. Chloro/Iodo Substituents : Bromine in the target compound balances reactivity and cost-effectiveness compared to iodine (higher reactivity but costly) or chlorine (lower reactivity) .

- Electron-Donating vs.

- Steric Effects : The 2,5-dimethyl substitution introduces steric hindrance, which could reduce side reactions but may require optimized catalysts (e.g., Pd(dppf)Cl₂) for efficient coupling .

Biological Activity

2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H20BBrO2

- Molecular Weight : 311.02 g/mol

- CAS Number : 924964-16-9

- MDL Number : MFCD22494456

The biological activity of this compound primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with transition metal catalysts (such as palladium), facilitating the transfer of aryl groups to various substrates. This process is crucial in synthesizing biologically active compounds.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that boronic esters can inhibit the growth of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : Certain derivatives have been reported to induce programmed cell death in tumor cells.

Antibacterial and Antifungal Activity

The compound's structure suggests potential antibacterial and antifungal activities. Boron-containing compounds are known for their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Case Studies

- Study on Anticancer Activity :

- Antibacterial Properties :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The synthesis typically involves reacting 4-bromo-2,5-dimethylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. Key steps include:

- Reagents: Use phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) as a dehydrating agent to remove water formed during esterification .

- Solvents: Toluene or tetrahydrofuran (THF) are preferred due to their inertness and ability to stabilize intermediates.

- Conditions: Reflux at 80–110°C for 6–12 hours under nitrogen atmosphere to prevent boronate oxidation .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields >95% purity.

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

Spectroscopic techniques are critical:

- ¹H/¹³C NMR: Identifies aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–2.5 ppm). The boron-adjacent oxygen atoms in the dioxaborolane ring cause splitting patterns in the aromatic region .

- IR Spectroscopy: A strong B–O stretch appears near 1350–1400 cm⁻¹, and C–Br vibrations at 500–600 cm⁻¹ .

- Elemental Analysis: Confirms molecular formula (C₁₄H₁₉BBrO₂) and boron content (theoretical: ~3.5%) .

Advanced: How do steric effects from methyl substituents influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

The 2,5-dimethyl groups on the phenyl ring introduce steric hindrance, which can slow transmetallation steps. Optimization strategies include:

- Catalyst Selection: Bulky ligands (e.g., SPhos or XPhos) enhance reactivity by reducing steric clashes .

- Temperature: Elevated temperatures (80–100°C) improve reaction rates but may require longer durations (24–48 hours).

- Additives: Use of Cs₂CO₃ or K₃PO₄ as bases minimizes dehalogenation side reactions .

Data Table:

| Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 62 | THF, 80°C, 24h | |

| Pd(dppf)Cl₂ | 78 | Dioxane, 100°C, 12h |

Advanced: How can contradictory NMR data (e.g., unexpected splitting) be resolved?

Methodological Answer:

Unexpected splitting may arise from dynamic effects or impurities. Troubleshooting steps:

- Variable Temperature NMR: Assess if splitting changes with temperature (e.g., 25°C vs. −20°C) to identify rotameric equilibria .

- 2D NMR (COSY, HSQC): Correlate proton and carbon signals to confirm assignments.

- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, especially for boronate esters .

- Purification Recheck: Repeat column chromatography to exclude impurities from starting materials (e.g., residual pinacol) .

Advanced: What computational methods predict reactivity in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and electronic effects:

- Electrostatic Potential Maps: Highlight electron-deficient boron centers, guiding nucleophilic attack sites .

- Steric Maps: Quantify % buried volume (%Vbur) to evaluate steric hindrance from methyl groups (e.g., 35–40% Vbur for 2,5-dimethyl substitution) .

- Reaction Pathway Analysis: Compare activation energies for oxidative addition (Pd⁰ → Pd²⁺) and transmetallation steps .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

It serves as a boronate ester precursor in:

- Suzuki-Miyaura Coupling: Forms biaryl structures for pharmaceuticals (e.g., kinase inhibitors) .

- Protodeboronation Studies: Investigates boron retention vs. loss under acidic/basic conditions .

- Polymer Chemistry: Incorporates brominated aryl units into conjugated polymers for optoelectronics .

Advanced: How does substituent position (e.g., 4-bromo vs. 3-bromo) alter biological activity?

Methodological Answer:

Comparative Structure-Activity Relationship (SAR) studies reveal:

- 4-Bromo Substitution: Enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) .

- 2,5-Dimethyl Groups: Improve metabolic stability by blocking cytochrome P450 oxidation .

Data Table:

| Substituent Position | Target Protein | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-Bromo-2,5-dimethyl | CA IX | 12 | |

| 3-Bromo-2,5-dimethyl | CA IX | 48 |

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of boronate dust.

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .

Advanced: How to optimize reaction scalability without compromising yield?

Methodological Answer:

- Solvent Choice: Replace THF with 2-MeTHF (renewable, higher boiling point) for safer scale-up .

- Catalyst Loading: Reduce Pd catalyst to 0.5–1 mol% using microwave-assisted heating (30 min vs. 24h) .

- Workflow Integration: In-line IR spectroscopy monitors reaction progress in real time .

Advanced: What analytical techniques resolve boronate hydrolysis during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.